molecular formula C9H10BrClF3NO B1485825 4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride CAS No. 2203015-84-1

4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride

Cat. No. B1485825
CAS RN: 2203015-84-1
M. Wt: 320.53 g/mol
InChI Key: WZRGMTNWHFEYDO-UHFFFAOYSA-N
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Description

The compound “4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride” is a derivative of "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" . These compounds are typically white solids or liquids at room temperature .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" are typically synthesized through various methods involving the reaction of bromine with other compounds in the presence of a catalyst .


Physical And Chemical Properties Analysis

“this compound” is a derivative of "1-Bromo-4-(2,2,2-trifluoroethoxy)benzene" and "3-Bromo-2-(2,2,2-trifluoroethoxy)pyridine" , which are typically white solids or liquids at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • The study by Schlosser and Castagnetti (2001) explores the reaction pathways of trifluoromethoxybenzenes, providing insights into the synthesis of naphthalenes and phenols through aryne intermediates. This work underscores the utility of halogenated compounds in constructing complex aromatic systems, which could be relevant to derivatives of the compound (Schlosser & Castagnetti, 2001).

Reaction Mechanisms and Intermediates

  • Research by Ilaš and Kikelj (2008) on the ring opening of benzoxazinones highlights the instability of certain benzylamine derivatives under specific conditions, shedding light on potential reactivity patterns that might apply to the study compound under alkaline or acidic conditions (Ilaš & Kikelj, 2008).

Metabolic Pathways

  • The investigation into the metabolic pathways of psychoactive compounds by Carmo et al. (2005) offers a framework for understanding how brominated phenethylamines are processed biologically. Although this study does not directly concern the exact compound , it provides a context for the metabolic fate of structurally similar compounds (Carmo et al., 2005).

Chemical Synthesis and Material Science

  • Mironov et al. (2006) discuss the synthesis of organophosphorus compounds from bromo- and chloro-substituted precursors, highlighting techniques that could be applicable to the synthesis or functionalization of the compound of interest, demonstrating the versatility of halogenated precursors in creating new materials (Mironov et al., 2006).

Pharmacology and Toxicology

  • The study by Kanamori et al. (2002) on the metabolism of a psychoactive substance in rats reveals the potential pathways and metabolites that could be relevant for understanding the biotransformation of similar brominated compounds. This research could be extrapolated to predict the metabolic fate of 4-Bromo-2-(2,2,2-trifluoroethoxy)benzylamine hydrochloride in biological systems (Kanamori et al., 2002).

properties

IUPAC Name

[4-bromo-2-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO.ClH/c10-7-2-1-6(4-14)8(3-7)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGMTNWHFEYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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